molecular formula C17H24N2O4 B5139484 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol

2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol

Cat. No. B5139484
M. Wt: 320.4 g/mol
InChI Key: JSPMAJLMBMBAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as MNQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent. MNQ belongs to the family of quinoline derivatives and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial strains. This compound has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that it has been shown to possess a range of biological activities, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration schedule of this compound for different types of cancer. Another area of interest is the development of this compound derivatives with improved potency and selectivity. Finally, this compound could be studied for its potential as an antimicrobial and antioxidant agent.

Synthesis Methods

2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can be synthesized using a multi-step process involving the reaction of 2-methoxy-6-nitrophenol with octahydro-1(2H)-quinolone. The resulting product is then treated with formaldehyde and sodium borohydride to obtain this compound. The yield of this synthesis method has been reported to be around 70%.

Scientific Research Applications

2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antioxidant properties. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and scavenge free radicals. This compound has also been found to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-23-16-10-12(9-15(17(16)20)19(21)22)11-18-8-4-6-13-5-2-3-7-14(13)18/h9-10,13-14,20H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPMAJLMBMBAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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